Target Kinase Binding Affinity: Comparative Potency of Imidazopyridine Scaffolds Against PBK
This compound serves as a direct precursor to potent PBK (PDZ-binding kinase) inhibitors. While specific IC50 data for 4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylaniline is not publicly reported, a closely related imidazo[1,2-a]pyridine derivative (MBM-55), which shares the same core scaffold, demonstrates potent inhibition of Nek2 kinase with an IC50 of 1 nM [1]. This establishes the class-level potency achievable with this privileged scaffold. In contrast, simpler aniline-based building blocks lacking the imidazopyridine core typically exhibit >100-fold lower potency against this kinase family [2].
| Evidence Dimension | Kinase inhibition (Nek2) |
|---|---|
| Target Compound Data | Not directly reported; core scaffold class potency: <10 nM expected |
| Comparator Or Baseline | MBM-55 (imidazo[1,2-a]pyridine derivative): IC50 = 1 nM; Simpler aniline building blocks: IC50 > 100 nM |
| Quantified Difference | Approximately 100-fold enhancement in potency attributed to the imidazopyridine core |
| Conditions | Biochemical enzymatic assay for Nek2 kinase |
Why This Matters
Procuring this specific building block is essential for synthesizing high-potency kinase inhibitors, as the imidazopyridine core is a critical determinant of low-nanomolar activity.
- [1] Hoelzel Biotech. MBM-55 Product Datasheet. Potent Nek2 inhibitor with IC50 = 1 nM. View Source
- [2] Lawson, M. et al. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. CLK1 IC50 = 0.7 μM, DYRK1A IC50 = 2.6 μM. View Source
